molecular formula C20H19N3O6S B3001029 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941878-20-2

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No.: B3001029
CAS No.: 941878-20-2
M. Wt: 429.45
InChI Key: ZQMMLTLPCGKKER-UHFFFAOYSA-N
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Description

The compound appears to contain a dioxin derivative, an oxadiazole ring, and a phenylsulfonyl group . Dioxins are a group of chemically related compounds that are persistent environmental pollutants . They are found throughout the world in the environment and they accumulate in the food chain, mainly in the fatty tissue of animals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The dioxin derivative would consist of two benzene rings joined by two oxygen bridges . The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dioxin and oxadiazole rings could make the compound relatively stable and resistant to breakdown .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, the mechanism of action would depend on the specific biological target. Dioxins are known to have toxic effects and can cause reproductive and developmental problems, damage the immune system, interfere with hormones and cause cancer .

Safety and Hazards

Dioxins are highly toxic and can cause a range of health problems, including reproductive and developmental problems, damage to the immune system, interference with hormones, and cancer . Therefore, any compound containing a dioxin derivative could potentially have similar hazards.

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended for use as a drug, future research could focus on understanding its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S/c24-18(7-4-12-30(25,26)15-5-2-1-3-6-15)21-20-23-22-19(29-20)14-8-9-16-17(13-14)28-11-10-27-16/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMMLTLPCGKKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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